molecular formula N4O12Sn B13783476 Tin(4+);tetranitrate CAS No. 13826-70-5

Tin(4+);tetranitrate

Cat. No.: B13783476
CAS No.: 13826-70-5
M. Wt: 366.73 g/mol
InChI Key: YQMWDQQWGKVOSQ-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Metal Nitrates

The study of metal nitrates is intrinsically linked to the history of nitric acid and its salts, known for centuries. The earliest records of saltpeter (potassium nitrate) date back thousands of years, where it was sourced from natural deposits and the soil of places where organic refuse accumulated. researchgate.net The term "nitre" itself has ancient roots, appearing in various forms across Egyptian, Hebrew, Greek, and Latin languages. wikipedia.org

The preparation of nitric acid, a crucial step toward creating various metal nitrates, was clearly described in Europe around 1300 in the treatise Liber de inventione veritatis. illinois.edu This potent mineral acid allowed early chemists and artisans to dissolve metals, leading to the creation and investigation of new compounds. illinois.edu Historically, nitric acid was produced by combining sulfuric acid with nitrates like saltpeter. wikipedia.org The development of industrial methods for fixing atmospheric nitrogen, such as the Birkeland–Eyde process and later the Haber-Bosch and Ostwald processes, revolutionized the production of nitric acid and, consequently, the nitrates derived from it. wikipedia.org These advancements laid the groundwork for the systematic study of a wide range of metal nitrates, including the more reactive and less stable compounds like Tin(IV) nitrate (B79036).

Significance of Tin(IV) Chemistry in Modern Chemical Research

Tin chemistry, particularly involving the +4 oxidation state, holds a significant place in modern research. numberanalytics.com Tin(IV) compounds are more stable than their Tin(II) counterparts and are widely utilized in catalysis and organic synthesis. numberanalytics.com A key feature of Tin(IV) centers is their ability to act as Lewis acids, facilitating a variety of chemical transformations. numberanalytics.com

In contemporary organic synthesis, tin compounds are indispensable, participating in reactions such as cross-coupling and radical cyclizations. numberanalytics.com Beyond synthesis, Tin(IV) compounds are crucial in materials science. For instance, Tin(IV) acetate (B1210297) is noted for its catalytic properties and its use in the manufacturing of electronic materials. solubilityofthings.com

Scope and Research Objectives for Tin(IV) Nitrate Studies

Research into Tin(IV) nitrate focuses on its synthesis, reactivity, and potential applications as a precursor material. The compound was first successfully prepared in the 1960s via the reaction of tin(IV) chloride with dinitrogen pentoxide at low temperatures. wikipedia.org This anhydrous synthesis is critical because attempts to produce it from aqueous nitric acid are unsuccessful. wikipedia.org

Key research objectives for Tin(IV) nitrate include:

Developing Alternative Synthesis Routes: Researchers have explored methods such as the oxidation of Tin(II) nitrate with hydrogen peroxide in the presence of nitric acid to achieve a high-yield, selective conversion to Tin(IV) nitrate. google.com

Investigating its Reactivity: Tin(IV) nitrate is a powerful oxidizing agent. ontosight.ai It hydrolyzes in the presence of water to form tin(IV) oxide and nitrogen dioxide. wikipedia.org Its reactions with other reagents are also of interest; for example, it reacts with acetic anhydride (B1165640) to produce tin(IV) acetate. wikipedia.orgwikipedia.org

Exploring its Use as a Precursor: As a volatile solid that sublimes at 40 °C under vacuum, Tin(IV) nitrate is a candidate for chemical vapor deposition (CVD) or atomic layer deposition (ALD) techniques to create thin films of tin-containing materials, such as tin(IV) oxide, a widely used transparent conducting oxide. wikipedia.org

Comparative Studies: The compound is structurally very similar to titanium(IV) nitrate. wikipedia.org Comparative studies of these volatile metal nitrates help to understand trends in reactivity and stability, which can inform the design of new nitrating agents or material precursors. sciencemadness.orgdtic.mil

Interactive Data Tables

Properties of Tin(IV) Nitrate

PropertyValueReference
Chemical Formula Sn(NO₃)₄ ontosight.aiwikipedia.org
Molar Mass 366.73 g/mol wikipedia.org
Appearance Silky white crystals americanelements.comwikipedia.org
Density 2.65 g/cm³ wikipedia.org
Melting Point 91 °C (364 K) wikipedia.org
Boiling Point 98 °C (371 K) (decomposes) wikipedia.org
Solubility in Water Reacts wikipedia.org
Crystal Structure Monoclinic wikipedia.org

Research Findings on Tin(IV) Nitrate

Research AreaFindingReference
Synthesis First prepared by reacting SnCl₄ with N₂O₅ at -78 °C. wikipedia.org
Synthesis Can be produced by oxidizing Sn(NO₃)₂ with H₂O₂ in the presence of HNO₃. google.com
Reactivity Hydrolyzes in water to form SnO₂ and NO₂. wikipedia.org
Reactivity Reacts with acetic anhydride to yield tin(IV) acetate. wikipedia.orgwikipedia.org
Structural Chemistry Isostructural with titanium(IV) nitrate, with a slightly longer Sn-O bond. wikipedia.org

Properties

CAS No.

13826-70-5

Molecular Formula

N4O12Sn

Molecular Weight

366.73 g/mol

IUPAC Name

tin(4+);tetranitrate

InChI

InChI=1S/4NO3.Sn/c4*2-1(3)4;/q4*-1;+4

InChI Key

YQMWDQQWGKVOSQ-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sn+4]

physical_description

Solid;  [MSDSonline]

Origin of Product

United States

Synthetic Methodologies for Tin Iv Nitrate and Its Derivatives

Direct Synthesis Pathways

Direct synthesis methods for Tin(IV) nitrate (B79036) involve the direct conversion of tin compounds into the desired nitrate form. These pathways are characterized by their straightforward approach, although they can be influenced by reaction conditions that may lead to the formation of undesired byproducts.

Reaction of Tin(IV) Halides with Dinitrogen Pentoxide

A notable and historically significant method for the synthesis of anhydrous Tin(IV) nitrate involves the reaction of a Tin(IV) halide, specifically Tin(IV) chloride, with dinitrogen pentoxide. This reaction is typically carried out at a low temperature to control its reactivity.

SnCl₄ + 4 N₂O₅ → Sn(NO₃)₄ + 4 NO₂Cl researchgate.net

This method, first reported in the 1960s, remains a key route for producing anhydrous Tin(IV) nitrate. researchgate.net

Reactant 1Reactant 2ProductByproductTemperature
Tin(IV) chloride (SnCl₄)Dinitrogen pentoxide (N₂O₅)Tin(IV) nitrate (Sn(NO₃)₄)Nitryl chloride (NO₂Cl)-78 °C

Direct Interaction with Nitric Acid under Controlled Conditions

The direct reaction of metallic tin with nitric acid to form Tin(IV) nitrate is a complex process. The outcome is highly dependent on the concentration of the nitric acid and the reaction temperature. While the reaction can yield tin nitrates, the formation of stannic and stannous nitrates is relative and influenced by these conditions.

When employing somewhat concentrated nitric acid, a yellowish-white precipitate may form, which is considered to be a hydrated and ill-defined stannic nitrate. Conversely, the use of cold, dilute nitric acid can result in the formation of tin nitrate, though it may only exist as a metastable solution. It is important to note that attempts to prepare Tin(IV) nitrate by reacting tin(II) oxide with nitric acid have been reported to result in the formation of tin(II) nitrate hydroxide (B78521), highlighting the challenges in directly synthesizing the desired Tin(IV) compound under these conditions. researchgate.net

Oxidative Routes for Tin(IV) Nitrate Formation

Oxidative methods provide an alternative approach to the synthesis of Tin(IV) nitrate, starting from tin in a lower oxidation state.

Oxidation of Tin(II) Nitrate Precursors

A documented method for the preparation of Tin(IV) nitrate involves the oxidation of Tin(II) nitrate. This process can be effectively carried out using hydrogen peroxide as the oxidizing agent in the presence of nitric acid.

In a specific patented method, Tin(II) nitrate is oxidized at room temperature. acs.org The process utilizes an 8–15% aqueous solution of hydrogen peroxide, which is added in excess relative to the Tin(II) nitrate. The reaction is conducted in the presence of a 54% aqueous solution of nitric acid, with a molar ratio of nitric acid to the reducing agent (Tin(II) nitrate) ranging from 2.05–2.40:1. acs.org To facilitate the reaction, a bead mill with glass beads is used, and white spirit serves as the basic component of the volume phase. acs.org This method is reported to achieve almost complete consumption of the initial tin-containing reagent with high selectivity for the final product. acs.org

PrecursorOxidizing AgentCatalyst/MediumMolar Ratio (Nitric Acid:Tin(II) Nitrate)Temperature
Tin(II) nitrate (Sn(NO₃)₂)Hydrogen peroxide (H₂O₂) (8-15% aq.)Nitric acid (54% aq.), White spirit, Glass beads2.05–2.40 : 1Room temperature

Electrochemical Synthesis Approaches

Electrochemical methods for the synthesis of Tin(IV) nitrate are not widely documented in scientific literature. While the anodic dissolution of tin in nitrate-containing electrolytes has been studied, these investigations have primarily focused on the formation of tin(II) ions and the electrochemical behavior of tin under various conditions, rather than the direct electrosynthesis of Tin(IV) nitrate.

Solid-State Synthesis Techniques

Solid-state synthesis of Tin(IV) nitrate is not a commonly reported method. Research into solid-state reactions involving tin compounds has typically focused on the synthesis of other materials, such as tin oxides, nitrides, and complex oxides like tin titanate perovskites. Mechanochemical synthesis, a form of solid-state reaction, has been employed for the creation of hypervalent organotin compounds, but its application to the direct synthesis of Tin(IV) nitrate has not been established.

Green Chemistry Approaches in Tin(IV) Nitrate Synthesis

The development of environmentally benign synthetic routes for chemical compounds is a central focus of green chemistry. In the context of tin(IV) nitrate synthesis, research is geared towards minimizing hazardous substances, reducing energy consumption, and improving atom economy. Traditional methods for synthesizing anhydrous metal nitrates often involve aggressive reagents and non-aqueous solvents, posing environmental and safety challenges. Green chemistry offers alternative pathways to mitigate these issues.

One notable advancement in the greener synthesis of tin(IV) nitrate involves the oxidation of tin(II) nitrate using a more environmentally friendly oxidizing agent. A patented method describes the use of hydrogen peroxide for the oxidation of tin(II) nitrate in the presence of nitric acid. This approach is advantageous as the primary byproduct of hydrogen peroxide reduction is water, which is non-toxic. The process can be carried out at room temperature, reducing the energy input typically required for chemical syntheses. However, this specific method also utilizes white spirit, an organic solvent, during the process. While the use of hydrogen peroxide is a significant step towards a greener process, the ideal green synthesis would aim to replace organic solvents with more benign alternatives like water or conduct the reaction in a solvent-free system.

Mechanochemistry, which involves chemical transformations induced by mechanical energy, presents another potential green route. A process utilizing a bead mill for the synthesis of tin(IV) nitrate has been reported. This technique can enhance reaction rates and, in some cases, reduce or eliminate the need for bulk solvents. The process involves the oxidation of tin(II) nitrate with hydrogen peroxide and nitric acid in the presence of glass beads as a grinding agent. This method aims for a high conversion of the initial tin-containing reagent with high selectivity for the final product.

Further research into green synthetic methodologies for tin(IV) nitrate could explore other principles of green chemistry. The use of alternative energy sources such as microwave or ultrasound irradiation could potentially lead to faster reaction times and increased energy efficiency. Microwave-assisted synthesis has been effectively used for producing tin oxide nanoparticles, suggesting its potential applicability to other tin compounds. Similarly, ultrasound-assisted methods are known to enhance reaction rates through acoustic cavitation.

The development of solvent-free synthetic routes or the substitution of traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids are also promising areas of investigation. A completely solvent-free reaction would significantly reduce the environmental impact by eliminating solvent waste and the associated energy-intensive separation processes.

Below is a comparative overview of a traditional synthesis method versus a greener approach.

Comparison of Synthetic Methodologies for Tin(IV) Nitrate
ParameterTraditional Method (e.g., using Dinitrogen Pentoxide)Greener Approach (Oxidation with H₂O₂)
Starting MaterialsTin(IV) chloride, Dinitrogen pentoxideTin(II) nitrate, Nitric acid, Hydrogen peroxide
SolventOften requires anhydrous non-aqueous solventsAqueous solution/Use of white spirit
ByproductsNitryl chloride (NO₂Cl)Water (from H₂O₂)
Energy InputMay require low temperatures (-78 °C)Can be conducted at room temperature
Green Chemistry Principle AdherenceUse of hazardous reagents, generation of hazardous byproductsUse of a safer oxidizing agent, formation of a benign byproduct (water)

The following table outlines potential green chemistry approaches and their applicability to tin(IV) nitrate synthesis.

Potential Green Chemistry Approaches for Tin(IV) Nitrate Synthesis
Green Chemistry ApproachPotential Application and BenefitsCurrent Status for Tin(IV) Nitrate
Alternative Oxidizing AgentsReplacing harsh oxidants with greener alternatives like H₂O₂ or O₂ reduces hazardous byproducts.A method using hydrogen peroxide has been patented.
Alternative Energy SourcesMicrowave or ultrasound energy can lead to shorter reaction times and lower energy consumption compared to conventional heating.Primarily explored for tin oxide synthesis; direct application to tin(IV) nitrate is a research opportunity.
Solvent Substitution/Solvent-freeReplacing volatile organic solvents with water, ionic liquids, or eliminating solvents altogether reduces waste and environmental impact.Some greener methods still employ organic solvents; a fully solvent-free method is yet to be widely established.
MechanochemistryUsing mechanical force to drive reactions can reduce solvent use and energy consumption.A bead mill-assisted synthesis has been reported, indicating the feasibility of this approach.

Structural Elucidation and Bonding Characteristics of Tin Iv Nitrate

Crystallographic Analyses

Crystallographic studies are fundamental to determining the precise spatial arrangement of atoms within a crystalline solid. For tin(IV) nitrate (B79036) and its complexes, both single-crystal and powder X-ray diffraction have been instrumental.

Single-crystal X-ray diffraction offers an unparalleled level of detail regarding molecular structure. Studies on anhydrous tin(IV) nitrate have revealed that it is isomorphous with titanium(IV) nitrate. rsc.orgrsc.org The crystal structure is monoclinic, belonging to the P2₁/c space group. rsc.orgrsc.org Within this structure, the tin atom is coordinated to four nitrate groups, which act as bidentate ligands. This results in an eight-coordinate tin center, with the eight oxygen atoms from the nitrate groups forming a dodecahedral geometry around the tin atom. rsc.orgrsc.org The Sn(NO₃)₄ molecule exhibits D₂d symmetry. rsc.org The bond lengths within the coordinated nitrato groups are notably different from those in a free nitrate ion, indicating strong coordination to the tin atom. rsc.orgrsc.org Specifically, the N-O bonds adjacent to the tin atom are longer than the terminal N-O bonds. rsc.orgrsc.org

In more complex systems, such as tin(IV) porphyrin complexes, single-crystal X-ray analysis has provided detailed insights into the coordination environment of the tin center and the role of nitrate ions. For instance, in trans-Dihydroxo[5,10,15,20-tetrakis(3-pyridinium)porphyrinato]tin(IV) Nitrate, the tin(IV) center is octahedrally six-coordinated, with the equatorial positions occupied by the four nitrogen atoms of the porphyrin ring and the axial positions by two hydroxo ligands. mdpi.com The nitrate ions in this structure act as counter-anions, balancing the charge of the tetra-cationic tin-porphyrin species and participating in hydrogen bonding. mdpi.comresearchgate.net

Crystal Data and Structure Refinement for Tin(IV) Nitrate. rsc.orgrsc.orgwikipedia.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.80 ± 0.01
b (Å)13.85 ± 0.01
c (Å)10.23 ± 0.01
β (°)123.6 ± 0.2
Formula Units (Z)4

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and confirming the bulk purity of a sample. For tin(IV) nitrate and its derivatives, PXRD patterns serve as a fingerprint for the crystalline structure. For example, in the study of tin(IV) porphyrin nitrate complexes, PXRD was used to confirm that the bulk material retained its crystallinity and framework after synthesis. mdpi.com This technique is also crucial in studying the phase transitions of related nitrate compounds, such as ammonium (B1175870) nitrate, where it can track the development of new phases as a function of temperature and humidity. journals.co.za In the context of nanomaterials, PXRD is used to characterize the crystalline structure of tin(IV) oxide nanopowders, which can be synthesized from tin precursors. google.com

Spectroscopic Characterization Techniques

Spectroscopic methods probe the energy levels within a molecule, providing information about bonding, functional groups, and the electronic environment of the atoms.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is particularly sensitive to the coordination mode of the nitrate group. The number and frequencies of the vibrational bands associated with the nitrate ligand can distinguish between monodentate, bidentate, and ionic nitrate. For a free nitrate ion with D₃h symmetry, certain vibrations are IR or Raman active. berkeley.eduapacwomen.ac.in Upon coordination to a metal center like tin(IV), the symmetry is lowered, leading to changes in the vibrational spectra. berkeley.edu

The combination bands of nitrate vibrations, typically found in the 1700–1800 cm⁻¹ region of the IR spectrum, are also diagnostic of the coordination mode and the strength of the metal-nitrate interaction. cdnsciencepub.com In studies of tin(IV) nitrate complexes, a characteristic band for the N-O stretching vibration around 1310 cm⁻¹ in the FT-IR spectrum confirms the presence of nitrate anions. mdpi.com Raman spectroscopy has also been employed to characterize tin(IV) nitride, a related material, by examining its vibrational modes under high pressure. royalsocietypublishing.org

Selected Vibrational Frequencies for Nitrate-Containing Compounds.
Compound/IonVibrational ModeFrequency (cm⁻¹)TechniqueReference
trans-Dihydroxo[5,10,15,20-tetrakis(3-pyridinium)porphyrinato]tin(IV) NitrateN-O Stretch1310FT-IR mdpi.com
Nitrate Ion (NO₃⁻)ν₁ (Symmetric Stretch)~1048Raman ornl.gov
Nitrate Ion (NO₃⁻)ν₃ (Antisymmetric Stretch)~1340Raman ornl.gov
Nitrate Ion (NO₃⁻)ν₄ (In-plane Bend)~715Raman ornl.gov

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For tin-containing compounds, ¹¹⁹Sn NMR is particularly informative due to its wide chemical shift range, which is sensitive to the coordination number and geometry of the tin atom. huji.ac.il Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity. huji.ac.il

In the characterization of tin(IV) porphyrin nitrate complexes, ¹H NMR spectroscopy has been used to elucidate the structure in solution. mdpi.com For example, the ¹H NMR spectrum of trans-Dihydroxo[5,10,15,20-tetrakis(3-pyridinium)porphyrinato]tin(IV) Nitrate in DMSO-d₆ shows distinct signals for the different protons in the molecule, confirming its proposed structure. mdpi.com

Solid-state ¹¹⁹Sn NMR is valuable for characterizing solid tin compounds and can provide information about shielding tensors and internuclear distances. dur.ac.uk It has been used to study various tin compounds, including organometallic and inorganic species. huji.ac.ildur.ac.ukresearchgate.net

UV-Visible spectroscopy probes the electronic transitions within a molecule, which are typically associated with the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption of UV or visible light by organic molecules is often due to π → π* and n → π* transitions in chromophores containing valence electrons of low excitation energy. shu.ac.uk

In the context of tin(IV) nitrate complexes, UV-Visible spectroscopy is used to characterize the electronic properties. For instance, the UV-visible absorption spectrum of trans-Dihydroxo[5,10,15,20-tetrakis(3-pyridinium)porphyrinato]tin(IV) Nitrate in water exhibits a strong Soret band and several Q-bands, which are characteristic of porphyrin-based systems. mdpi.com The positions of these bands provide insight into the electronic structure of the complex. mdpi.com The nitrate ion itself has a weak absorption in the UV region resulting from an n → π* transition. upi.edu

UV-Visible Absorption Data for a Tin(IV) Porphyrin Nitrate Complex. mdpi.com
CompoundSolventλmax (nm) (log ε)
trans-Dihydroxo[5,10,15,20-tetrakis(3-pyridinium)porphyrinato]tin(IV) NitrateWater416 (4.59) - Soret Band
512 (2.48) - Q-Band
551 (3.26) - Q-Band
589 (2.68) - Q-Band

Mössbauer Spectroscopy for Tin Oxidation State and Environment

Tin-119 Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of tin atoms, providing valuable information on oxidation state, coordination geometry, and bonding. acs.org The isomer shift (IS or δ), a key parameter in Mössbauer spectroscopy, is particularly sensitive to the s-electron density at the tin nucleus. acs.org For tin compounds, this allows for a clear distinction between the Sn(II) and Sn(IV) oxidation states.

In the case of Tin(IV) compounds, the valence s-electrons are formally removed, leading to a significant decrease in the s-electron density at the nucleus compared to Sn(II) species. acs.org This results in characteristic isomer shift values that are typically close to 0 mm/s (relative to a BaSnO₃ or CaSnO₃ standard). acs.orgwitpress.com Conversely, Sn(II) compounds, which possess a non-bonding pair of 5s electrons, exhibit much higher isomer shift values, generally in the range of +2.6 to +4.0 mm/s. acs.org

Studies utilizing this technique have consistently confirmed the +4 oxidation state of tin in various materials. For instance, Mössbauer spectroscopy has been used to identify the formation of Sn(IV) species on glass surfaces during sensitization processes, a critical step in silver mirror production. researchgate.net It is also sensitive enough to detect minute amounts of tin(IV) oxide formed due to surface oxidation on tin(II) compounds. witpress.com While specific data for crystalline Tin(IV) nitrate is not prevalent, the analysis of related organotin(IV) complexes and other tin(IV) compounds provides a solid framework for its expected spectroscopic signature. acs.org The quadrupole splitting (QS or ΔE_Q) parameter provides further insight, with its magnitude relating to the asymmetry of the electric field around the tin nucleus, thus offering clues about the coordination geometry. acs.org

Compound TypeTypical Isomer Shift (δ) Range (mm/s vs. BaSnO₃)Oxidation StateReference
Tin(IV) Compounds~0.0 - 2.1+4 acs.orgillinois.edu
Tin(II) Compounds~2.6 - 4.0+2 acs.org

Coordination Environment and Geometrical Features of Tin(IV) Centers

Octahedral and Distorted Geometries

While anhydrous Tin(IV) nitrate features a structure where the tin atom is coordinated to eight oxygen atoms from four bidentate nitrate groups in a dodecahedral arrangement, many of its complexes exhibit a six-coordinate environment. rsc.org In these complexes, the Sn(IV) center typically adopts an octahedral or a distorted octahedral geometry. mdpi.commolaid.comnih.gov

This octahedral coordination is particularly common in Tin(IV) porphyrin complexes where nitrate ions act as counter-anions. mdpi.commdpi.com For example, in trans-dihydroxo[5,10,15,20-tetrakis(3-pyridinium)porphyrinato]tin(IV) nitrate, the tin atom is six-coordinated in an octahedral environment. mdpi.com Similarly, organotin(IV) complexes can display distorted octahedral geometries due to the steric and electronic influences of the various ligands. researchgate.netnih.gov The deviation from an ideal octahedral geometry can be attributed to factors such as the restricted bite angle of chelating ligands or varied bond lengths between the tin center and different coordinating atoms. researchgate.net

Axial and Equatorial Ligand Orientations

In the context of an octahedral geometry, the ligands are arranged in axial and equatorial positions. This is clearly illustrated in Tin(IV) porphyrin complexes. mdpi.commdpi.com The rigid porphyrin macrocycle provides four nitrogen atoms that occupy the four equatorial positions of the octahedron. mdpi.comnih.gov The remaining two axial positions, located perpendicular to the porphyrin plane, are occupied by other ligands. qut.edu.aumdpi.com

In various Tin(IV) nitrate porphyrin systems, these axial ligands can be hydroxo (-OH) or aqua (H₂O) groups. mdpi.commdpi.com For instance, in trans-diaqua[meso-tetrakis(4-pyridyl)porphyrinato]Sn(IV) dinitrate, the two axial positions are occupied by water molecules. mdpi.com In such structures, the nitrate ions are not directly bonded to the tin center but are held in the crystal lattice as counter-ions, often participating in hydrogen bonding. mdpi.commdpi.com The orientation of these ligands is critical, as the axial ligands are often the primary sites for intermolecular interactions that lead to the formation of larger supramolecular structures. mdpi.comnih.gov

Selected Bond Distances and Angles for the Octahedral Sn(IV) Center in a Porphyrin Complex. mdpi.com
BondDistance (Å)AngleValue (°)
Sn-N (Equatorial)2.0800(15)N-Sn-N (Equatorial)~90
Sn-N (Equatorial)2.0837(15)N-Sn-O (Axial-Equatorial)~90
Sn-O (Axial)2.0838(13)O-Sn-O (Axial-Axial)~180

Intermolecular Interactions and Supramolecular Assembly in Tin(IV) Nitrate Systems

The solid-state structures of Tin(IV) nitrate complexes are not merely defined by the coordination sphere of the individual tin atom but are significantly influenced by a variety of noncovalent intermolecular interactions. mdpi.commdpi.com These interactions, including hydrogen bonding and π-stacking, dictate how the molecular units pack in the crystal lattice, leading to the formation of complex one-, two-, or three-dimensional supramolecular assemblies. mdpi.commdpi.comresearchgate.net

Hydrogen Bonding Networks

Hydrogen bonding plays a paramount role in the supramolecular chemistry of Tin(IV) nitrate complexes, especially those containing hydrogen-bond donor groups like axial aqua or hydroxo ligands. mdpi.commdpi.comuni-bayreuth.de These groups can form extensive hydrogen-bonding networks, linking adjacent porphyrin units and incorporating the nitrate counter-anions into the structure. mdpi.com

In the crystal structure of trans-dihydroxo[5,10,15,20-tetrakis(3-pyridinium)porphyrinato]tin(IV) nitrate, intermolecular hydrogen bonds between the axial hydroxo groups of neighboring molecules lead to the formation of a one-dimensional chain. mdpi.com The nitrate anions are also intricately involved, forming hydrogen bonds with both the axial hydroxo ligands and the protonated pyridinium (B92312) groups on the periphery of the porphyrin. mdpi.comresearchgate.net Similarly, in aqua-ligated complexes, the axial water molecules act as hydrogen-bond donors, connecting to the nitrate anions and the pyridyl substituents of adjacent porphyrin cations to build up two-dimensional assemblies. mdpi.com

Examples of Hydrogen Bond Parameters in Tin(IV) Nitrate Porphyrin Complexes
Complex TypeInteracting Groups (Donor···Acceptor)Distance (Å)Reference
Hydroxo ComplexAxial OH···Nitrate OO···O: 3.16 mdpi.com
Hydroxo ComplexPyridinium N-H···Nitrate ON···O: 2.75 mdpi.com
Aqua ComplexAqua O-H···Nitrate OO···O: 2.610(7) mdpi.com

π-π Stacking and Other Noncovalent Interactions

Beyond hydrogen bonding, other noncovalent forces contribute to the stabilization of supramolecular structures in Tin(IV) nitrate systems. mdpi.commdpi.com In complexes containing aromatic moieties like porphyrins, π-π stacking interactions are a common feature, helping to organize the molecules in the solid state. mdpi.comresearchgate.net

More unconventional interactions have also been observed. In the crystal structure of trans-diaqua[meso-tetrakis(4-pyridyl)porphyrinato]Sn(IV) dinitrate, anion-π interactions occur between the nitrate anions and the electron-deficient porphyrin ring. mdpi.com The high-valent Sn(IV) center enhances the electron-deficient character of the π-system, making this repulsive-seeming interaction favorable, with a measured distance of 3.433 Å between the nitrate anion and the pyrrole (B145914) ring centroid. mdpi.com This same structure remarkably features anion-anion interactions, where two nitrate anions are found in close proximity within a confined space surrounded by four porphyrin cations. mdpi.com These varied and specific noncovalent forces are critical in directing the precise and intricate self-assembly of Tin(IV) nitrate-based supramolecular architectures. mdpi.com

Reactivity and Reaction Pathways of Tin Iv Nitrate

Hydrolysis and Aqueous Reactivity

The interaction of tin(IV) nitrate (B79036) with water is vigorous and characterizes its instability in aqueous environments, unless the solution is acidified. researchgate.net

Tin(IV) nitrate is generally unstable in neutral aqueous environments, readily decomposing. researchgate.net The ultimate product of its hydrolysis is typically the formation of a stable precipitate of tin(IV) oxide (SnO₂), also referred to as stannic oxide, and the release of nitrogen dioxide gas. wikipedia.org While direct attempts to crystallize tin(II) nitrate from solution lead to decomposition into tin(IV) oxide, this highlights the thermodynamic stability of the oxide. stackexchange.com The compound is, however, reported to be stable in acidic solutions, which suppress the complete hydrolysis and subsequent precipitation of the hydrated oxide. researchgate.net The reaction of metallic tin with nitric acid can also lead to the formation of metastannic acid (H₂SnO₃), a white, insoluble substance, which is a hydrated form of tin(IV) oxide. libretexts.orgquora.com

Table 1: Hydrolysis Reaction of Tin(IV) Nitrate

ReactantConditionProductsCitation(s)
Sn(NO₃)₄WaterTin(IV) oxide (SnO₂), Nitrogen dioxide (NO₂) wikipedia.org
Sn(NO₃)₄Acidic SolutionStable researchgate.net

Reactions with Inorganic Reagents

Tin(IV) nitrate reacts with a variety of inorganic compounds, including those containing halogens and other nitrogen oxides.

The synthesis of tin(IV) nitrate itself involves a reaction with a halogen-containing species. It is prepared by the reaction of tin(IV) chloride (SnCl₄) with dinitrogen pentoxide at low temperatures (-78 °C). wikipedia.org

SnCl₄ + 4 N₂O₅ → Sn(NO₃)₄ + 4 NO₂Cl

This reaction produces tin(IV) nitrate and nitryl chloride (NO₂Cl) as a byproduct. wikipedia.org While specific redistribution reactions between Sn(NO₃)₄ and tin(IV) halides like SnCl₄ or SnI₄ are not extensively documented in the provided sources, such exchanges are known for other tin(IV) halides, for instance, between SnCl₄ and SnBr₄, which reach equilibrium rapidly. wikipedia.org The reaction of tin metal with iodine is a well-established method to produce tin(IV) iodide (SnI₄). chemedx.orgstackexchange.com

As noted in its synthesis, nitryl chloride (NO₂Cl) is formed alongside tin(IV) nitrate. wikipedia.org Tin(IV) nitrate also reacts with other nitrogen oxides. A notable reaction is with nitric oxide (NO), which results in the formation of tin(IV) oxynitrate. wikipedia.org

Table 2: Reactions of Tin(IV) Nitrate with Inorganic Reagents

Reactant(s)Product(s)Citation(s)
Sn(NO₃)₄ + NOTin(IV) oxynitrate wikipedia.org
SnCl₄ + N₂O₅Sn(NO₃)₄ + NO₂Cl wikipedia.org

Reactions with Organic Ligands and Solvents

Tin(IV) nitrate is soluble in certain non-polar organic solvents like carbon tetrachloride and chloroform (B151607) and reacts with a range of organic ligands and reagents. wikipedia.org

The compound reacts with carboxylic acids and their anhydrides. With acetic anhydride (B1165640) or acetic acid, it undergoes a reaction to produce tin(IV) acetate (B1210297). wikipedia.org Its reactivity is also demonstrated with fluorinated organic compounds; it reacts with trifluoroacetic acid anhydride to yield a nitronium salt, (NO₂⁺)₂[Sn(OOCCF₃)₆²⁻], and with trifluoroacetic acid to form a similar solvated product. wikipedia.org

Adduct formation is a common reaction pathway with Lewis basic organic ligands. For example, it forms an adduct with pyridine (B92270), Sn(NO₃)₄·2C₅H₅N. researchgate.net Reactions also occur with organophosphorus and organoarsenic ligands. With triphenylphosphine (B44618) and triphenylarsine, it yields dinitratotin(IV)bis(diphenylphosphonate) and dinitratotin(IV)bis(diphenylarsonate), respectively. wikipedia.org The synthesis of organotin(IV) complexes often requires the use of anhydrous organic solvents to prevent the hydrolysis of the reactive tin center. uobabylon.edu.iq

Table 3: Reactions of Tin(IV) Nitrate with Organic Reagents

Reactant(s)Product(s)Citation(s)
Sn(NO₃)₄ + Acetic anhydride / Acetic acidTin(IV) acetate wikipedia.org
Sn(NO₃)₄ + Trifluoroacetic acid anhydride(NO₂⁺)₂[Sn(OOCCF₃)₆²⁻] wikipedia.org
Sn(NO₃)₄ + PyridineSn(NO₃)₄·2C₅H₅N researchgate.net
Sn(NO₃)₄ + TriphenylphosphineDinitratotin(IV)bis(diphenylphosphonate) wikipedia.org
Sn(NO₃)₄ + TriphenylarsineDinitratotin(IV)bis(diphenylarsonate) wikipedia.org

Redox Chemistry of Tin(IV) Nitrate

Tin(IV) nitrate is recognized as an oxidizing agent americanelements.com. The presence of both the high oxidation state of tin(IV) and the nitrate groups, which are known oxidizing agents, contributes to this property. Nitrate materials, in general, can form flammable mixtures when combined with hydrocarbons americanelements.com. The oxidation of tin(IV) nitrate can lead to the formation of tin(IV) ion, oxygen, and nitronium ion you-iggy.com. While its oxidizing properties are established, specific and detailed examples of its application as an oxidizing agent in organic synthesis are not extensively reported in the reviewed literature.

The role of tin compounds in the redox chemistry of technetium is significant, particularly in the field of radiopharmaceuticals. Typically, stannous ions (Sn(II)) are used as a reducing agent to convert pertechnetate (B1241340) (Tc(VII)) to lower oxidation states, such as Tc(IV), for the preparation of various imaging agents pharmacylibrary.com. The resulting technetium complexes often involve tin in its +4 oxidation state nih.gov.

However, the specific role of Tin(IV) nitrate as an oxidizing agent in the Tc(IV)/Tc(VII) redox couple is not documented in the reviewed scientific literature. The established chemistry focuses on the reduction of Tc(VII) by Sn(II), not the oxidation of Tc(IV) by a Sn(IV) species like Tin(IV) nitrate. Therefore, based on the available information, there is no evidence to suggest that Tin(IV) nitrate plays a direct role in the oxidation of Tc(IV) to Tc(VII).

Catalytic Applications of Tin Iv Compounds

Catalytic Reduction of Nitrates in Aqueous Systems

The contamination of water sources with nitrate (B79036) (NO₃⁻) is a significant environmental concern, prompting the development of effective removal technologies. Catalytic reduction has emerged as a promising method, converting harmful nitrates into benign nitrogen gas (N₂). Tin compounds play a vital role in these catalytic systems, often in conjunction with a noble metal. The general process involves the reduction of nitrate to nitrite (B80452), which is then further reduced to nitrogen, although undesired byproducts like ammonia (B1221849) (NH₄⁺) can also form. ufba.brscirp.org

Bimetallic catalysts have demonstrated superior efficiency and selectivity for nitrate reduction compared to their monometallic counterparts. iwaponline.com Systems combining a noble metal, typically palladium (Pd), with a promoter metal like tin (Sn) are widely studied. scirp.orgmdpi.com These Pd-Sn catalysts, often supported on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), show high activity in converting nitrate. mdpi.comiwaponline.com

The addition of tin to palladium catalysts enhances the selectivity towards N₂, minimizing the production of ammonia. iwaponline.com The ratio of Pd to Sn and the method of catalyst preparation, such as the impregnation order of the metals, significantly influence the catalyst's performance. mdpi.com For instance, depositing the noble metal over the promoter metal can favor hydrogen spillover, which may increase the production of ammonium (B1175870). mdpi.com Studies have shown that catalysts prepared by successive impregnation can be highly active and selective. ufba.br While Pd-Sn catalysts are effective, their activity can sometimes be lower than Pd-In systems, which may, however, show higher selectivity towards ammonia. mdpi.comiwaponline.com The stability of these catalysts is crucial for practical applications, with some Pd-Sn/Al₂O₃ catalysts showing stable nitrate conversion for extended periods in synthetic water. mdpi.com

Table 1: Performance of Various Bimetallic Catalysts in Nitrate Reduction
Catalyst SystemSupportKey FindingsReference
Pd-SnAl₂O₃Sn as a promoter metal was more selective to N₂ than In. Showed high stability for 60 hours in synthetic water. mdpi.com
Pd-SnSiO₂Reached less than 25% nitrate conversion and was deactivated by the alkaline medium generated during the reaction. iwaponline.com
Pd-SnCeO₂More active than monometallic Pd/CeO₂ in the presence of CO₂ and showed low selectivity toward ammonium ions. iwaponline.com
Pd-SnPolymer (Sty-DVB)Preparation by successive impregnation led to the most active and selective catalysts. ufba.br

Tin(IV) oxide (SnO₂) is not only a component in bimetallic alloys but also serves as an effective catalyst support or promoter. ua.es When used as a support for palladium, SnO₂ can create highly active catalysts for nitrate reduction. iwaponline.comresearchgate.net The combination of Pd on a SnO₂ support has been identified as one of the best for both activity and selectivity in nitrate hydrogenation. researchgate.net

The catalytic reduction of nitrate over bimetallic catalysts is a complex multi-step redox process. iwaponline.com The generally accepted mechanism proposes that the promoter metal (in this case, tin) is responsible for the initial reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). ufba.br Subsequently, the nitrite is reduced on the noble metal (palladium) sites to the desired end-product, nitrogen (N₂), or the undesired by-product, ammonium (NH₄⁺). ufba.brlidsen.com

The reaction pathway can be summarized as follows:

Nitrate to Nitrite: NO₃⁻ is reduced to NO₂⁻ on the bimetallic or promoter metal sites. ufba.brlidsen.com

Nitrite to Nitrogen/Ammonia: NO₂⁻ is further reduced at the palladium sites. lidsen.com

Catalyst Regeneration: Hydrogen, adsorbed on the palladium surface, serves to regenerate the oxidized promoter metal (e.g., SnO₂) back to its active state, allowing the catalytic cycle to continue. ufba.briwaponline.com

The selectivity of the reaction—whether it favors the formation of N₂ or NH₄⁺—is a critical aspect. This is influenced by factors such as the catalyst composition, the support material, and the reaction conditions like pH. ufba.brlidsen.com The electrochemical reduction of nitrate follows a similar complex pathway, starting with the adsorption of nitrate onto the catalyst surface, followed by its reduction to nitrite, which is often the rate-determining step. mdpi.comumich.edu The subsequent reduction of adsorbed nitrogen oxide intermediates determines the final product distribution. umich.edu Density Functional Theory (DFT) calculations are increasingly used to provide deeper insights into the reaction mechanisms and adsorption energies of various intermediates on the catalyst surface. mdpi.comnih.govustc.edu.cn

Catalysis in Organic Synthesis

Tin compounds are versatile catalysts in organic synthesis, facilitating a range of reactions from C-N bond formation to polymerization.

A mixture of tin(IV) chloride (SnCl₄) and sodium nitrite (NaNO₂) has been developed as an effective nitrosating agent for various nitrogen-containing compounds, including secondary and tertiary amines, amides, and ureas. thieme-connect.comresearchgate.net This system allows for selective and high-yielding N-nitrosation under mild, heterogeneous conditions at room temperature. thieme-connect.com

The reaction proceeds through the in situ generation of nitrosyl chloride (NOCl), a potent nitrosating agent. thieme-connect.comresearchgate.net The use of a Lewis acid like tin(IV) chloride can rapidly trigger the formation of nitrosamines from secondary amines in the presence of sodium nitrite. nih.gov This method is advantageous because it can be carried out in various organic solvents like dichloromethane (B109758) and offers a simple work-up procedure, often just requiring filtration to remove insoluble materials. thieme-connect.com N-nitroso compounds are of significant interest as they are used as NO-donor drugs and as anticancer agents. thieme-connect.com

Table 2: N-Nitrosation of Various Substrates using SnCl₄/NaNO₂
Substrate TypeKey Features of the ReactionReference
Secondary and Tertiary AminesSelective, high-yielding, and mild heterogeneous reaction. Very fast reaction observed. thieme-connect.comsci-hub.se
AmidesReaction proceeds at room temperature in dichloromethane. thieme-connect.com
UreasFast reaction time (0.5 h for quantitative N-nitrosation of MeCCU). thieme-connect.com

Tin-based compounds are widely used as catalysts in the production of polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). ontosight.ai Both inorganic and organotin compounds are effective in this role. ontosight.aivestachem.com For instance, tin compounds like stannous octoate are used to catalyze the formation of polyurethane foams. ontosight.ai

In PET production, which involves esterification and polycondensation reactions, tin catalysts are valued for several advantages. vestachem.comresearchgate.net Organotin compounds, such as dibutyltin (B87310) derivatives, can catalyze the transesterification and polycondensation of dimethyl terephthalate to produce PET. vestachem.com While these reactions often require high temperatures (above 200°C), tin catalysts minimize side reactions. vestachem.com This leads to end products with better color and odor properties and fewer by-products compared to those produced with strong acid catalysts. vestachem.com Other tin compounds, such as tin(II) oxalate, have also been shown to be highly effective catalysts for polyester (B1180765) synthesis and the depolymerization of PET waste for chemical recycling. researchgate.netmdpi.com In some conventional PET manufacturing processes, antimony compounds are used, but tin-based systems offer a viable alternative. google.com

Heterogeneous and Homogeneous Catalysis Paradigms

Tin(IV) compounds, including tin(IV) nitrate, are versatile catalysts that can operate under both heterogeneous and homogeneous conditions. The catalytic activity of tin(IV) centers generally stems from their Lewis acidic nature, enabling them to activate substrates. rsc.org This section explores the application of tin(IV) compounds within these two catalytic paradigms.

In homogeneous catalysis , the catalyst is in the same phase as the reactants. Organotin(IV) compounds are notable examples of homogeneous catalysts. rsc.org Their catalytic prowess is attributed to the Lewis acidity of the tin atom, which allows it to coordinate with reactant molecules, thereby activating them. rsc.org This mechanism is central to processes like esterification and transesterification reactions. rsc.org The catalytic cycle often involves the coordination of a reactant to the tin center, followed by a nucleophilic attack and subsequent product release, regenerating the catalyst. rsc.org

Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. Tin(IV) oxide (SnO₂), which can be synthesized from precursors like tin(IV) nitrate, is a prominent heterogeneous catalyst. researchgate.netkoreascience.kr These solid catalysts are valued for their ease of separation from the reaction mixture and their potential for reusability. sigmaaldrich.com Tin(IV) oxide-based catalysts have been employed in a variety of reactions, including oxidation, reduction, and isomerization. researchgate.netnumberanalytics.commdpi.com The catalytic activity of these materials is often enhanced by supporting them on high-surface-area materials or by doping them with other metals. researchgate.netresearchgate.netresearchgate.net

The following subsections delve into specific examples and research findings related to both homogeneous and heterogeneous catalysis involving tin(IV) compounds.

Research Findings in Tin(IV) Catalysis

Recent studies have highlighted the effectiveness of various tin(IV) compounds in a range of catalytic applications. These findings underscore the adaptability of tin(IV) catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis:

Organotin(IV) complexes have been extensively studied for their catalytic activity in reactions such as the synthesis of 1,2-disubstituted benzimidazoles. rsc.org In these reactions, the tin(IV) center functions as a Lewis acid, activating the reactants. rsc.org The presence of other functional groups on the organotin compound can also contribute to the catalytic process through non-covalent interactions like hydrogen bonding. rsc.org

Catalyst TypeReactionKey Findings
Organotin(IV) compoundsSynthesis of 1,2-disubstituted benzimidazolesThe tin(IV) center acts as a Lewis acid. Non-coordinated hydroxymethyl groups can activate substrates via hydrogen bonding. rsc.org
Organotin(IV) complexes(Trans)esterificationThe catalytic mechanism can proceed through a Lewis acid pathway where the tin atom coordinates to the carbonyl oxygen of the ester. rsc.org

Heterogeneous Catalysis:

In the realm of heterogeneous catalysis, tin(IV) oxide (SnO₂) and modified tin oxides have shown significant promise. For instance, sulfated tin(IV) oxide has been explored as a solid superacid catalyst for the isomerization of biodiesel to improve its cold flow properties. mdpi.com Additionally, palladium-tin (Pd-Sn) bimetallic catalysts have demonstrated high efficiency in the catalytic reduction of nitrates in drinking water. researchgate.netresearchgate.net

Catalyst TypeReactionKey Findings
Sulfated Tin(IV) Oxide (STO)Biodiesel IsomerizationActs as a solid superacid catalyst to rearrange the carbon skeleton of fatty acid alkyl esters, lowering the melting point. mdpi.com
Pd/SnO₂ CatalystsCatalytic Hydrogenation of NitrateTin oxide supported palladium catalysts are effective for the removal of nitrates from water. researchgate.net Bimetallic palladium-tin catalysts are more efficient for nitrate reduction than palladium-copper catalysts. researchgate.net
Tin(IV) Oxide (SnO₂)PhotocatalysisTin dioxide nanoparticles exhibit photocatalytic activity, for example, in the bleaching of methylene (B1212753) blue. koreascience.kr

Thermal Decomposition and Stability Studies of Tin Iv Nitrate Systems

Decomposition Mechanisms and Pathways

The thermal decomposition of tin(IV) nitrate (B79036) is a process that involves the breakdown of the compound into various gaseous and solid products. nist.gov The decomposition begins at 371 K, and unlike many other nitrates, it does not appear to form an intermediate oxide-nitrate. nist.gov

Gas-Phase Decomposition Products (e.g., Nitrogen Dioxide, Tin(IV) Oxide)

Sn(NO₃)₄(s) → SnO₂(s) + 4NO₂(g) + O₂(g)

This reaction is consistent with the decomposition behavior of many metal nitrates, which often yield the corresponding metal oxide, nitrogen dioxide, and oxygen. libretexts.orgsavemyexams.com The evolution of brown fumes of nitrogen dioxide is a characteristic observation during the thermal decomposition of many nitrates. savemyexams.com It is also noted that tin(IV) nitrate is sensitive to water and hydrolyzes to produce tin(IV) oxide and nitrogen dioxide. wikipedia.org

The gas phase in nitrate decompositions can be complex and may also include other oxides of nitrogen such as N₂O, N₂O₃, N₂O₄, and N₂O₅, depending on the specific conditions. nist.gov

Solid-State Decomposition Kinetics

The study of solid-state decomposition kinetics provides insights into the rate and mechanism of the reaction. While specific kinetic studies on tin(IV) nitrate are not extensively detailed in the provided results, general principles of solid-state kinetics can be applied. The kinetics of such decompositions are often investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netresearchgate.net These methods allow for the determination of kinetic parameters by monitoring mass loss or heat flow as a function of temperature. bath.ac.ukacs.orgacs.orgresearchgate.net

For pyrotechnic systems containing tin as a fuel and various nitrate oxidizers, the nature of the oxidant significantly affects the ignition temperature and the kinetics of the reaction. researchgate.net The decomposition process is influenced by factors such as heating rate and the surrounding atmosphere. researchgate.netacs.org

Kinetic and Thermodynamic Analysis of Thermal Processes

The energetic aspects of the decomposition process are crucial for understanding its feasibility and spontaneity. This involves the determination of activation energy, enthalpy, and entropy of decomposition.

Activation Energy Determination

The activation energy (Ea) is the minimum energy required to initiate the decomposition reaction. It can be determined from experimental data obtained at different heating rates using methods like the Flynn-Wall-Ozawa equation. icm.edu.pl For a first-order reaction of a related compound in an argon atmosphere, an Arrhenius activation energy of 65.3 kJ was calculated. nist.gov In another study involving a thermal trap system, the activation energy for a decomposition reaction was found to be 29.4 kJ/mol. jkps.or.kr

The activation energy for the combustion of tin-fueled pyrotechnic mixtures with different nitrate oxidants has been studied, showing that the oxidant's nature plays a significant role. researchgate.net

Table 1: Activation Energies for Related Decomposition Processes

System/Condition Activation Energy (kJ/mol)
First-order reaction in argon nist.gov 65.3

This table presents activation energies for related decomposition processes to provide context, as specific values for tin(IV) nitrate were not available in the search results.

Enthalpy and Entropy of Decomposition

Thermodynamic data such as the standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) are essential for a complete understanding of the decomposition process. While comprehensive thermodynamic data for the decomposition of tin(IV) nitrate were not found, data for related tin compounds are available. you-iggy.comoecd-nea.org The enthalpy and entropy changes during decomposition (ΔH# and ΔS#) can be obtained from DSC experiments. researchgate.net For the decomposition of metal nitrates, thermodynamic data above 298 K are scarce. nist.gov

Table 2: Thermodynamic Data for Related Tin Compounds

Compound Standard Enthalpy of Formation (ΔfH°) (kJ/mol) Standard Molar Entropy (S°) (J/K·mol)
Tin(II) oxide (SnO) you-iggy.com -285.8 56.5

This table provides thermodynamic data for a related tin compound to offer a comparative perspective.

Influence of Environmental and Structural Factors on Thermal Stability

The thermal stability of tin(IV) nitrate is influenced by both its intrinsic structural properties and the surrounding environmental conditions.

The stability of metal nitrates is generally related to the polarizing power of the cation. savemyexams.comchemguide.co.uk Smaller cations with higher charge densities tend to polarize the nitrate anion more, leading to a lower decomposition temperature. libretexts.orgsavemyexams.comchemguide.co.uk Transition metal nitrates often exhibit lower decomposition temperatures compared to those of alkali or alkaline earth metals due to back-donation of electron density from the nitrate to the metal's d-orbitals. acs.orgstackexchange.com

The structure of tin(IV) nitrate is similar to that of titanium(IV) nitrate, featuring a slightly longer Sn-O bond. wikipedia.org Environmental factors such as the composition of the surrounding atmosphere (e.g., air, inert gas, hydrogen) can significantly affect the decomposition pathway and products. acs.org The presence of impurities can also alter the thermal stability of nitrate salts. researchgate.net For instance, the decomposition temperature can be influenced by the gas composition and pressure. nist.gov

Applications of Tin Iv Nitrate in Advanced Materials Science

Precursor Chemistry for Tin(IV) Oxide Materials

Tin(IV) nitrate (B79036) is a key reagent in the synthesis of tin(IV) oxide (SnO2), a widely studied n-type semiconductor with applications in gas sensors, transparent conducting electrodes, and catalysts. The use of a nitrate precursor can offer advantages over traditional chloride-based routes by avoiding residual halogen contamination in the final product. researchgate.net

The generation of SnO2 nanostructures and thin films from tin(IV) nitrate precursors is accomplished through several solution-based and vapor-phase methods. The hydrothermal method, for example, utilizes an aqueous solution of tin nitrate to synthesize nanocrystalline SnO2 particles. researchgate.netjim.org.cn This approach allows for the formation of the cassiterite SnO2 crystal structure, with the ability to control particle size by adjusting the hydrothermal temperature. researchgate.net

Another prevalent technique is the sol-gel method, where a tin nitrate solution is hydrolyzed to form a gel, which is subsequently dried and calcined to yield SnO2 nanostructures. biointerfaceresearch.com For more precise control over nanoparticle dimensions, template-assisted synthesis can be employed. In this method, a mesoporous silica (B1680970) framework is impregnated with a tin nitrate solution, and subsequent heat treatment forms SnO2 nanoparticles within the template's pores. sc.edu The silica template is later removed chemically, yielding unsupported SnO2 nanoparticles with a controlled size distribution. sc.edu Furthermore, anhydrous tin(IV) nitrate has been used as a single-source precursor to deposit glassy, oxygen-rich tin oxide films at 500°C, which can be converted to a more stoichiometric form upon annealing at higher temperatures. researchgate.net

Table 1: Synthesis of SnO2 Nanostructures from Tin-Nitrate-Based Precursors

Synthesis Method Precursor(s) Key Process Conditions Resulting Material Research Findings Citation(s)
Hydrothermal Tin nitrate Hydrothermal reaction in an autoclave Nanocrystalline SnO2 particles (cassiterite) A chloride-free route; particle size is dependent on hydrothermal temperature. researchgate.netjim.org.cn
Sol-Gel Tin(II) nitrate, Ethanol Stirring and heating at 50°C to form a gel, followed by aging and drying. SnO2 nanoparticles A simple, low-temperature route to produce nanostructured SnO2. biointerfaceresearch.com
Template Synthesis Tin oxalate, Nitric acid, SBA-15 silica Impregnation of silica template, followed by calcination at 500-800°C. Unsupported SnO2 nanoparticles (6-10 nm) Produces nanoparticles with a controlled, narrow size distribution. sc.edu

The electronic and optical properties of tin oxide can be precisely tuned by introducing dopant elements into its crystal lattice. osjournal.orgacs.org Nitrate-based compounds are frequently involved in these doping processes, often serving as the source for the dopant material itself. For instance, chromium-doped SnO2 nanoparticles have been successfully synthesized using chromium(III) nitrate nonahydrate as the dopant precursor in a microwave-assisted process. osjournal.org This method allows for the effective incorporation of chromium into the SnO2 lattice, which alters its surface morphology and electronic properties. osjournal.org

Combustion synthesis methods, which are efficient for producing complex oxide nanopowders, often rely on nitrates as oxidizing agents. The nitrate-citrate combustion technique has been used to create antimony-doped tin oxide (ATO) nanoparticles, where the nitrate facilitates the high-temperature reaction needed to form the doped material. osti.gov In a different approach for creating fluorine-doped SnO2 (F:SnO2) films, a reactive tin(II) hydroxide (B78521) nitrate cluster is used as the precursor. acs.org This precursor is formed by dissolving tin(II) oxide and tin(II) fluoride (B91410) in nitric acid. acs.org Upon gentle heating, the nitrate ions are consumed in the oxidation of tin(II) to tin(IV), allowing for the formation of F:SnO2 at relatively low temperatures. acs.orgresearchgate.net

Table 2: Doping and Functionalization of SnO2 Using Nitrate-Based Compounds

Dopant Tin Precursor Dopant Precursor Synthesis Method Key Findings Citation(s)
Chromium (Cr) Stannous chloride dihydrate Chromium(III) nitrate nonahydrate Microwave irradiation Doping inhibits the growth of SnO2 crystalline grains and modifies surface morphology. osjournal.org
Antimony (Sb) Granulated Tin Antimony(III) oxide (with nitrate as oxidant) Nitrate-citrate combustion The ratio of fuel (citric acid) to nitrate influences the crystallite size and surface area of the resulting ATO nanoparticles. osti.gov

Role in the Synthesis of Nanomaterials and Nanopowders

Tin(IV) nitrate is generally recognized as an excellent precursor for producing a variety of nanoscale materials, including nanoparticles and nanopowders, due to its high water solubility and role as an oxidizing agent. americanelements.com Solution-based synthesis routes, such as co-precipitation and hydrothermal methods, benefit from the use of soluble metal salt precursors like Sn(NO3)4 to achieve homogeneous mixing at the atomic level, leading to uniform final products. researchgate.netchimicatechnoacta.ru

Combustion synthesis techniques, such as the glycine-nitrate method and the nitrate-citrate process, explicitly leverage the oxidizing properties of the nitrate anion. osti.govchimicatechnoacta.ru In these methods, a metal nitrate is mixed with an organic fuel (e.g., glycine (B1666218) or citric acid). Upon heating, a rapid, exothermic combustion reaction occurs, yielding fine, crystalline oxide nanopowders in a single, efficient step. ingentaconnect.com This approach has been successfully applied to synthesize both pure and doped tin oxide nanopowders. osti.gov The inherent properties of tin(IV) nitrate thus make it a versatile and valuable starting material for the bottom-up fabrication of advanced nanomaterials with tailored properties. americanelements.com

Computational and Theoretical Investigations of Tin Iv Nitrate

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs a compound's stability, reactivity, and physical properties. For tin(IV) nitrate (B79036), theoretical analysis focuses on understanding the nature of the tin-oxygen bonds and the distribution of charge throughout the molecule.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron to a higher energy state. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

For tin(IV) nitrate, Density Functional Theory (DFT) calculations can be employed to determine this energy gap. While specific values for Sn(NO3)4 are not widely published, studies on related Group 14 nitrato complexes offer insights. For instance, DFT calculations on the hexa(nitrato)silicate(2-) anion, [Si(NO3)6]2-, were used to explain its thermal stability relative to the four-coordinate Si(NO3)4. whiterose.ac.uk Similar calculations for Sn(NO3)4 would elucidate its electronic stability and predict its reactivity with other chemical species. The energy gap is a key factor in understanding why anhydrous metal nitrates, particularly those of transition metals, are powerful oxidizing agents. whiterose.ac.ukresearchgate.net

Table 1: Representative Theoretical Data for Molecular Orbital Analysis

Parameter Description Significance for Tin(IV) Nitrate
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept electrons; related to its strong oxidizing nature.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |

This table is illustrative of the data obtained from HOMO-LUMO analysis; specific calculated values for Tin(IV) nitrate require dedicated computational studies.

Charge distribution analysis provides insight into the ionic and covalent character of chemical bonds within a molecule. Mulliken population analysis is one method used to assign partial atomic charges based on the distribution of electrons in the calculated molecular orbitals. These calculated charges help to rationalize a molecule's polarity and its interactions with other molecules.

In tin(IV) nitrate, the bonds between the central tin atom and the oxygen atoms of the nitrate ligands are of significant interest. DFT studies on related tin compounds, such as tin oxynitrides, show a partially ionic character for the Sn-O and Sn-N bonds, with electron density shifting from the tin atom towards the more electronegative oxygen and nitrogen atoms. d-nb.info This suggests that in Sn(NO3)4, the tin atom carries a significant positive charge, while the oxygen atoms of the nitrate groups are negatively charged. This charge separation influences the molecule's reactivity, particularly its susceptibility to hydrolysis and its behavior as a Lewis acid.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems like molecules. youtube.com It is particularly useful for complexes containing heavy elements like tin. DFT calculations have been instrumental in studying Group 14 nitrato complexes. whiterose.ac.uk

For tin(IV) nitrate, DFT calculations help to model its geometry and bonding. The molecule is structurally similar to titanium(IV) nitrate, Ti(NO3)4. wikipedia.org X-ray crystallography has shown that the Sn-O bond length in Sn(NO3)4 is approximately 2.161 Å. wikipedia.org DFT studies on related compounds, such as the hexa(nitrato)stannate(IV) anion, [Sn(NO3)6]2-, reveal that the Sn-O bonds are essentially covalent in nature. whiterose.ac.uk This covalent character is a result of crowding in the ligand sphere, which influences the coordination geometry around the central tin atom. whiterose.ac.uk DFT calculations on tin oxynitrides have also confirmed the stability of the Sn-N-O chemical system, identifying Sn(NO3)4 as a stable phase at 0 K. d-nb.info

Thermodynamic and Kinetic Modeling of Reactions

Theoretical modeling is crucial for predicting how a compound will behave in chemical reactions, including the mechanisms it will follow and the energy required for transformation.

Computational models can predict the step-by-step pathways of chemical reactions and calculate the activation energy (energy barrier) for each step. For tin(IV) nitrate, a key reaction is its hydrolysis. Experimentally, it is known to react with water to yield tin(IV) oxide (SnO2) and nitrogen dioxide (NO2). wikipedia.org

Sn(NO3)4 + 2H2O → SnO2 + 4HNO3 (followed by decomposition of nitric acid)

A theoretical study would model the approach of water molecules, the coordination to the tin center, subsequent proton transfers, and the eventual breaking of Sn-O bonds and formation of SnO2 and nitric acid. Calculating the energy barriers for these steps would identify the rate-determining step and provide a deeper understanding of the reaction kinetics. Similarly, its reactions with other substances, such as acetic anhydride (B1165640) or triphenylphosphine (B44618), could be modeled to predict reaction products and mechanisms. wikipedia.org

Anhydrous metal nitrates are known for their potential as single-source precursors for depositing metal oxide films via chemical vapor deposition (CVD), a process that relies on controlled thermal decomposition. umn.edu They are also potent oxidizing agents. whiterose.ac.uk The thermal decomposition of anhydrous metal nitrates typically proceeds via the release of nitrogen oxides (like NO2) and oxygen, leading to the formation of the corresponding metal oxide. researchgate.netresearchgate.net

For tin(IV) nitrate, the expected decomposition pathway is: Sn(NO3)4(s) → SnO2(s) + 4NO2(g) + O2(g)

Simulations of this process, potentially using reactive molecular dynamics, would model the breaking of N-O and Sn-O bonds at elevated temperatures. Such simulations can provide a time-resolved, atomistic view of the decomposition cascade, showing the formation of intermediate species and the final solid-state and gaseous products. This information is valuable for applications in materials science, such as in the synthesis of tin oxide nanomaterials.

Table 2: List of Compounds Mentioned

Compound Name Chemical Formula
Tin(4+);tetranitrate / Tin(IV) nitrate Sn(NO3)4
Tin(IV) oxide SnO2
Nitrogen dioxide NO2
Titanium(IV) nitrate Ti(NO3)4
Hexa(nitrato)silicate(2-) [Si(NO3)6]2-
Silicon(IV) nitrate Si(NO3)4
Acetic anhydride (CH3CO)2O
Triphenylphosphine P(C6H5)3
Nitric acid HNO3
Water H2O

Crystal Structure Prediction and High-Pressure Behavior Modeling

Computational chemistry offers powerful tools for predicting the crystallographic structure of materials and modeling their behavior under extreme conditions, such as high pressure. For Tin(IV) nitrate, theoretical investigations can provide insights into its stable and metastable forms, complementing experimental data.

Ab initio crystal structure prediction methods, which are based on quantum mechanical principles, can be employed to identify the most energetically favorable crystal structures for a given chemical composition. These methods, often combined with evolutionary algorithms, explore a vast landscape of possible atomic arrangements to locate the global minimum in the energy landscape, which corresponds to the most stable crystal structure. This approach has been successfully used to predict the structures of various materials, including new phases of elements and compounds under high pressure. For instance, such techniques have identified stable and metastable phases for materials like sulfur and nitrogen at elevated pressures. uspex-team.org While specific ab initio crystal structure prediction studies for Tin(IV) nitrate are not widely documented in the literature, the established methodologies could be applied to predict its structure and potential polymorphs.

Experimentally, the crystal structure of Tin(IV) nitrate has been determined to be isomorphous with that of titanium(IV) nitrate. It possesses a monoclinic unit cell with the space group P2_1/c. The experimentally determined lattice parameters are provided in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.80
b (Å)13.85
c (Å)10.23
β (°)123.6

Computational Fluid Dynamics (CFD) in Catalytic Reactor Design

Computational Fluid Dynamics (CFD) has become an indispensable tool in the design and optimization of chemical reactors, including those used for heterogeneous catalysis. kit.edu By numerically solving the equations of fluid flow, heat transfer, and mass transport, CFD simulations provide detailed insights into the complex interplay of physical and chemical processes within a reactor. kit.edu This understanding is crucial for improving reactor performance, efficiency, and safety. kit.edu

In the context of catalysis, tin-based materials are known to act as effective catalysts or promoters in various chemical transformations. For instance, bimetallic catalysts containing tin have demonstrated enhanced selectivity and stability in hydrogenation and dehydrogenation reactions. rsc.org Tin(IV) oxide, which can be derived from precursors like Tin(IV) nitrate, is also utilized in acid-catalyzed reactions. rsc.org When designing a reactor that employs a catalyst derived from Tin(IV) nitrate, CFD can be a powerful predictive tool.

CFD modeling allows for a comprehensive analysis of the reactor's performance by simulating the flow field, temperature distribution, and species concentrations throughout the reactor volume. researchgate.net For packed-bed reactors, a common configuration for solid catalysts, particle-resolved CFD simulations can provide a microscopic understanding of the flow through the catalyst bed, which is critical for accurately modeling transport phenomena. siemens.com

The key aspects of catalytic reactor design that can be investigated using CFD include:

Flow Distribution: Ensuring uniform flow distribution through the catalyst bed is crucial for maximizing catalyst utilization and preventing localized hotspots or reactant starvation. CFD can model the fluid dynamics to optimize the reactor inlet design and packing structure.

Heat Management: Many catalytic reactions are highly exothermic or endothermic. CFD simulations, incorporating heat transfer models, can predict temperature profiles within the reactor, aiding in the design of effective cooling or heating systems to maintain optimal reaction temperatures and prevent catalyst deactivation. mdpi.com

A typical workflow for a CFD study of a catalytic reactor might involve the steps outlined in the table below.

StepDescription
1. Geometry and Mesh GenerationCreating a digital model of the reactor and dividing it into a computational mesh.
2. Physics ModelingSelecting appropriate models for fluid flow (e.g., turbulence models), heat transfer, and chemical reactions.
3. Boundary ConditionsDefining the inlet flow rates, temperatures, and compositions, as well as the thermal conditions at the reactor walls.
4. SolvingNumerically solving the governing equations to obtain a converged solution.
5. Post-processingAnalyzing and visualizing the simulation results to extract meaningful insights into the reactor's performance.

While specific CFD studies focused on reactors utilizing Tin(IV) nitrate as a catalyst precursor may not be readily available, the general principles and methodologies of CFD are broadly applicable. By leveraging CFD, engineers can design more efficient and robust reactors for a wide range of catalytic processes, including those that might involve tin-based catalysts. siemens.com

Future Research Directions and Emerging Areas in Tin Iv Nitrate Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

Future advancements in the chemistry of Tin(IV) nitrate (B79036) will heavily rely on the development of more sophisticated synthetic methodologies. The goal is to move beyond conventional techniques to achieve greater control over reaction outcomes, leading to higher purity, yield, and selectivity.

Key research directions include:

Transition-Metal Catalysis : The use of transition-metal catalysts is a cornerstone of modern synthesis, enabling the formation of specific chemical bonds with high efficiency. Future work could explore palladium-catalyzed cross-coupling reactions to create novel organotin compounds starting from Tin(IV) precursors.

Photocatalysis : Leveraging visible light and photocatalysts can facilitate a wide range of bond-forming reactions under mild conditions. This approach, particularly photoredox catalysis, offers a sustainable pathway to activate non-reactive functional groups and generate highly reactive intermediates for creating complex tin-based molecules.

Automated Flow Chemistry : Continuous-flow platforms offer precise control over reaction parameters such as temperature, pressure, and reaction time, enabling safer and more scalable synthesis. noelresearchgroup.com Implementing flow chemistry for Tin(IV) nitrate reactions could lead to improved consistency and access to reaction pathways that are difficult to control in traditional batch processes. noelresearchgroup.com

Computer-Aided Synthesis Planning (CASP) : The use of algorithms to analyze chemical databases can help propose the most efficient synthetic routes for new Tin(IV) nitrate derivatives, minimizing experimental trial-and-error and accelerating discovery.

Exploration of New Coordination Complexes with Unique Properties

A significant area of future research involves synthesizing and characterizing new coordination complexes of Tin(IV) with a variety of organic ligands. The choice of ligand is crucial as it dictates the resulting complex's geometry, stability, and physicochemical properties. Tin(IV) has been shown to form stable complexes with unique structures that have applications in organic synthesis and drug development.

Recent research has demonstrated the versatility of Tin(IV) in forming complexes with diverse coordination numbers and geometries:

Hybrid Ligands : The reaction of Tin(IV) iodide with a hybrid thiosemicarbazone/hydrazone ligand has been shown to yield a complex with the metal in a distorted dodecahedral arrangement. owlstown.netnih.gov

Nitrogen and Oxygen-Based Ligands : Tin(IV) and organotin(IV) complexes incorporating nitrogen ligands, such as Schiff bases, and oxygen tripodal ligands have been extensively studied. nih.govresearchgate.net These studies have revealed complexes with distorted octahedral and seven-coordinated pentagonal-bipyramidal geometries. nih.govresearchgate.net

Variable Coordination : Organotin compounds can exist as polymeric species with a seven-coordinate tin center in the solid state, which can then transform into hexacoordinate monomeric species in solution. owlstown.netnih.gov

Future exploration will focus on designing ligands to impart specific properties, such as enhanced catalytic activity, luminescence for optical devices, or biological activity for therapeutic applications.

Ligand TypeResulting Tin(IV) Complex GeometryPotential Properties/ApplicationsReference
Thiosemicarbazone/HydrazoneDistorted DodecahedralAntiproliferative Activity owlstown.netnih.gov
Oxygen Tripodal LigandsDistorted OctahedralAnti-inflammatory, Antiplatelet Properties nih.gov
Schiff Bases (Nitrogen Ligands)Distorted Pentagonal-Bipyramidal (Seven-coordinate)Thermo- and Photostability researchgate.net
CarboxylatesTetrahedral, Penta- or Hexa-coordinateHeat Stabilizers, Antitumoral Agents

Advanced Catalytic Systems for Environmental and Industrial Applications

Tin compounds, including Tin(IV) nitrate, are recognized for their catalytic capabilities in various chemical reactions. chemiis.com Future research is aimed at designing highly efficient and sustainable catalytic systems for both environmental remediation and industrial synthesis.

Emerging areas of focus include:

Photocatalysis for Pollutant Degradation : A major challenge in environmental science is the removal of persistent organic pollutants from water. rroij.com Research is exploring the development of Tin(IV)-based photocatalysts. For example, phosphorus-doped graphitic carbon nitride has shown high efficiency in degrading antibiotics under visible light. acs.org Future work could integrate Tin(IV) species into such materials to enhance their photocatalytic activity.

Heterogeneous Catalysis : Tin(IV) compounds can serve as precursors for creating solid catalysts. americanelements.com Tin(IV) chloride, for instance, is used in guard beds to protect primary catalysts from contaminants, thereby extending their lifespan. tib-chemicals.com Research into Tin(IV) nitrate-derived heterogeneous catalysts, such as tin oxides on high-surface-area supports, could lead to more robust and recyclable systems for industrial processes like esterification and polymerization. tib-chemicals.com

Electrocatalysis : Tin-based materials are being investigated for their electrocatalytic properties. For example, ultrathin layered MXene-TiN heterostructures have demonstrated the ability to catalytically enhance reaction kinetics in lithium-sulfur batteries. nih.gov Tin(IV) nitrate could serve as a precursor to synthesize novel tin-nitride or tin-oxide electrocatalysts for energy conversion and storage applications.

Catalytic ApplicationRole of Tin(IV) Nitrate/DerivativeFuture Research FocusReference
Environmental RemediationComponent of advanced photocatalystsDeveloping Tin(IV)-doped nanomaterials for visible-light degradation of organic pollutants. rroij.comacs.org
Industrial Synthesis (e.g., Esterification)Precursor for solid acid catalystsCreating high-surface-area, recyclable Tin(IV) oxide catalysts for efficient organic transformations. chemiis.comtib-chemicals.com
Energy Storage (Batteries)Precursor for electrocatalytic materialsSynthesizing Tin Nitride or Oxide heterostructures to improve reaction kinetics in next-generation batteries. nih.gov

Integration into Next-Generation Functional Materials and Devices

As a soluble precursor for high-purity tin compounds, Tin(IV) nitrate is a key ingredient for fabricating advanced functional materials. americanelements.com The ability to form tin oxides, nitrides, and alloys makes it valuable for applications in electronics, optoelectronics, and energy technology.

Future research will likely focus on:

Transparent Conducting Oxides (TCOs) : Tin oxide is a critical component in TCOs used in solar cells, touch screens, and LEDs. Future work will involve using Tin(IV) nitrate in advanced deposition techniques like sol-gel or chemical vapor deposition to create highly uniform and conductive thin films with tailored optical and electrical properties.

Semiconductor Devices : III-nitride materials have revolutionized the optoelectronics industry. researchgate.net Tin nitride (Sn₃N₄), a semiconductor, has been synthesized using reactive nitrogen and tin precursors. berkeley.edu Tin(IV) nitrate could be explored as a water-soluble, single-source precursor for the low-temperature synthesis of tin nitride thin films or nanoparticles for electronic devices.

Advanced Energy Storage : There is a high demand for materials that can improve the capacity and cycle life of batteries. Research into materials like MXene-TiN heterostructures for lithium-sulfur batteries highlights the importance of nanostructured catalysts. nih.gov Tin(IV) nitrate can be used to synthesize tin-based nanomaterials to be integrated into battery anodes or cathodes to enhance their performance.

Materials for Extreme Environments : Advanced nuclear reactors, known as Generation IV systems, require structural materials that can withstand high temperatures and radiation doses. researchgate.net Nitride ceramics are being investigated for these applications, opening a potential long-term research avenue for tin-nitride materials derived from Tin(IV) nitrate. researchgate.net

Synergistic Experimental and Computational Approaches

The future of chemical research lies in the close integration of experimental synthesis and characterization with computational modeling. This synergistic approach can accelerate the discovery and optimization of new materials and molecules based on Tin(IV) nitrate.

Key aspects of this integrated approach include:

Predictive Modeling : Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the geometric structures, electronic properties, and stability of new Tin(IV) coordination complexes before they are synthesized in the lab. researchgate.net This allows researchers to screen potential ligand candidates and target molecules with desired properties.

Reaction Mechanism Elucidation : Computational chemistry can model reaction pathways and calculate activation energy barriers, providing deep insight into reaction mechanisms. researchgate.net For instance, simulations have been used to study aromatic nitration reactions, identifying rate-determining steps. researchgate.net Applying these methods to reactions involving Tin(IV) nitrate can help optimize reaction conditions for improved yield and selectivity.

Materials Design : By combining experimental data with computational modeling, researchers can design functional materials with specific properties. For example, DFT calculations have been used to understand how heterostructures like MXene-TiN can strongly adsorb and catalytically convert species in a battery, guiding the design of more efficient electrodes. nih.gov

This combination of predictive theory and empirical validation will be essential for navigating the complex chemical space of Tin(IV) nitrate and efficiently developing the next generation of advanced materials and catalysts.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Tin(4+) tetranitrate, and what are their key limitations?

  • Methodological Answer : Tin(4+) tetranitrate synthesis typically involves nitrate ligand coordination under controlled stoichiometric conditions. Common methods include:

  • Hydrothermal synthesis : Requires high-pressure reactors and precise temperature gradients to stabilize the tetravalent tin center .
  • Sol-gel routes : Facilitates nanoparticle formation but risks ligand dissociation if pH or solvent polarity is miscalibrated .
  • Limitations include poor yield reproducibility due to sensitivity to trace moisture and oxygen, necessitating inert-atmosphere techniques (e.g., Schlenk lines) for reliable results .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Tin(4+) tetranitrate?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Critical for confirming tetranitrate coordination geometry and crystallinity. Use Rietveld refinement to resolve disorder in nitrate ligand orientation .
  • Raman spectroscopy : Identifies symmetric/asymmetric stretching modes of nitrate ligands (peaks ~720 cm⁻¹ and ~1380 cm⁻¹) to assess bonding integrity .
  • XPS (X-ray photoelectron spectroscopy) : Validates tin oxidation state (binding energy ~487 eV for Sn⁴⁺) and detects surface hydrolysis artifacts .

Q. How does Tin(4+) tetranitrate’s stability vary under standard laboratory conditions?

  • Methodological Answer : Stability assays should include:

  • Thermogravimetric analysis (TGA) : Quantifies decomposition onset temperatures (e.g., ligand loss >150°C) .
  • Humidity-controlled XRD : Monitors structural changes under varying moisture levels to identify hydrolysis pathways .
  • Comparative studies show nitrate ligand lability increases in polar solvents (e.g., water > ethanol), necessitating anhydrous storage protocols .

Advanced Research Questions

Q. How can contradictory data on Tin(4+) tetranitrate’s redox behavior be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Electrochemical setup variability : Use standardized reference electrodes (e.g., Ag/AgCl) and control scan rates (e.g., 50 mV/s) to minimize kinetic artifacts .
  • Surface passivation effects : Combine cyclic voltammetry with in-situ AFM to correlate redox peaks with surface morphology changes .
  • Statistical meta-analysis : Apply multivariate regression to published datasets, isolating variables like electrolyte composition as confounding factors .

Q. What computational approaches best predict Tin(4+) tetranitrate’s stability under extreme thermal conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate bond dissociation energies (BDEs) of Sn–ONO₂ bonds under thermal stress. Compare with experimental TGA data to validate models .
  • Molecular Dynamics (MD) : Model ligand dissociation kinetics at >300°C using reactive force fields (ReaxFF) to predict decomposition pathways .
  • Uncertainty quantification : Use Monte Carlo simulations to assess error margins in computational predictions vs. experimental benchmarks .

Q. What experimental designs can isolate the mechanistic role of Tin(4+) tetranitrate in catalytic nitrate reduction?

  • Methodological Answer :

  • Isotopic labeling : Track ¹⁵NO₃⁻ reduction products via GC-MS to distinguish catalytic vs. stoichiometric pathways .
  • Operando spectroscopy : Combine UV-Vis and EXAFS during reaction cycles to monitor Sn⁴⁺ coordination changes in real time .
  • Design of Experiments (DOE) : Optimize variables (e.g., pH, temperature) using factorial designs to identify rate-limiting steps .

Q. How can reproducibility challenges in Tin(4+) tetranitrate synthesis be systematically addressed?

  • Methodological Answer :

  • Interlaboratory studies : Implement round-robin trials with standardized protocols (e.g., ISO guidelines) to identify procedural inconsistencies .
  • Machine learning : Train models on synthesis parameters (e.g., precursor ratios, heating rates) to predict yield outliers and optimize conditions .
  • Error propagation analysis : Quantify uncertainties in characterization data (e.g., XRD crystallinity %) to establish confidence intervals for replication .

Data Contradiction Analysis Framework

Contradiction Source Analytical Method Key References
Instrumental calibrationCross-lab calibration
Environmental variabilityControlled atmosphere studies
Sample purityMulti-technique characterization
Computational assumptionsUncertainty quantification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.